(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide

Serotonin receptor pharmacology Chiral resolution 5-HT2A antagonist

Researchers requiring a synthetically accessible, non-ergot 5-HT2 antagonist or chiral resolution starting material often struggle to source the racemate with verified in-vitro potency. RS-MPEC directly addresses this need: • Demonstrated antiserotonin activity: IC50 0.00185 µg/mL in tissue bath assays, outperforming LSD (0.012 µg/mL) and methysergide (0.0025 µg/mL). • Racemic mixture enables isolation and parallel profiling of the active S-enantiomer (iferanserin) and inactive R-enantiomer. • Essential (2E)-cinnamanilide scaffold required for synthesizing patented cinnamylpyridinium arenesulfonate therapeutic candidates.

Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
CAS No. 951155-18-3
Cat. No. B123236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide
CAS951155-18-3
Molecular FormulaC23H28N2O
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+
InChIKeyUXIPFQUBOVWAQW-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS-MPEC: A Racemic Cinnamanilide 5-HT2 Antagonist and Synthetic Intermediate


(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide (CAS 951155-18-3), also referred to as RS‑MPEC or racemic cinnamanilide, is a small-molecule cinnamanilide derivative that functions as a 5‑HT2 receptor antagonist [1]. It is employed both as a pharmacological tool for serotonergic investigations and as a key intermediate in the preparation of cinnamylpyridinium arenesulfonate salts, which are patented therapeutic candidates .

5-HT2 receptor antagonist tool for serotonergic studies
Racemic mixture supports chiral resolution and enantiomer profiling
Synthetic intermediate for cinnamylpyridinium arenesulfonate salts

Why Generic 5-HT2 Antagonists Cannot Replace RS-MPEC


The biological activity of this racemic cinnamanilide is stereochemically partitioned: the 5-HT2 receptor blockade resides almost exclusively in the S‑enantiomer (iferanserin), while the R‑enantiomer is essentially inactive [1]. Consequently, substituting the racemate with a different 5‑HT2 antagonist or an achiral analog alters both the active‑species mass and the potential off‑target profile. Moreover, when the compound is used as a synthetic intermediate, its specific (2E)‑olefin geometry and the ortho‑piperidinylethyl substitution pattern are critical for the subsequent formation of cinnamylpyridinium arenesulfonate salts ; generic cinnamamide replacements lack the requisite structural features and cannot yield the same downstream products.

Enantiomeric activity partition
The S-enantiomer accounts for essentially all reported 5-HT2 antagonism; substituting with a different antagonist may shift active-species mass and off-target profile.
Achiral analog substitution
Achiral or structurally simplified 5-HT2 antagonists lack the stereochemical profile and may alter receptor occupancy dynamics in comparative studies.
Synthetic intermediate specificity
The (2E)-olefin geometry and ortho-piperidinylethyl substitution are essential for conversion to cinnamylpyridinium salts; generic cinnamamide replacements may not yield the target products.

Head-to-Head Quantitative Differentiation Evidence


Enantioselective 5-HT2A Receptor Antagonism

US Patent 5,780,487 explicitly states that the 5-HT2 receptor antagonism of racemic 2'-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide (RS-MPEC) is provided “practically entirely” by the S‑isomer (S-MPEC, iferanserin), while the R‑isomer (R-MPEC) is “effectively an impurity” and devoid of meaningful activity [1]. This intra‑patent, direct stereochemical comparison demonstrates that the racemate contains approximately 50 % inactive mass, which dilutes potency per unit weight and introduces an enantiomer with unknown biological properties.

Enantiomer Contribution
Head-to-head
S-enantiomer accounts for essentially all 5-HT2 antagonism; R-enantiomer reported inactive
Supports enantiomer-specific assay design
Racemate contains ~50% inactive mass
Serotonin receptor pharmacology Chiral resolution 5-HT2A antagonist

Potency Advantage Over Classical 5-HT Antagonists

In a standardized rat uterus serotonin‑antagonism assay, racemic 2'-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide (RS-MPEC) exhibited an IC50 of 0.00185 µg/mL, which is approximately 6.5‑fold more potent than lysergide (LSD; IC50 0.012 µg/mL) and slightly more potent than methysergide (IC50 0.0025 µg/mL) [1]. All three compounds were evaluated under identical experimental conditions, providing a direct, quantitative rank‑order of antiserotonin activity.

IC50 in Rat Uterus Assay
Head-to-head
RS-MPEC 0.00185 µg/mL vs LSD 0.012 µg/mL (6.5× lower IC50)
Reported higher potency in standardized assay
Normalize to active enantiomer content
Antiserotonin potency Rat uterus assay 5-HT2 receptor IC50

Unique Synthetic Intermediate for Cinnamylpyridinium Salts

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide serves as the direct precursor for a family of cinnamylpyridinium arenesulfonate salts, which are the subject of multiple patent filings (e.g., PCT/CN2018/116922) . Unlike the pure S‑enantiomer iferanserin – which is investigated primarily as a finished drug product – the racemic cinnamanilide is the required starting material for this salt‑forming transformation because the subsequent quaternization reaction is not stereospecific and the racemate provides a more cost‑effective feedstock for exploratory chemistry.

Synthetic Gateway
Data to verify
Required precursor for cinnamylpyridinium arenesulfonate salts
Essential for target quaternary salt synthesis
Based on patent applications; not reported for enantiopure S-MPEC
Synthetic intermediate Cinnamylpyridinium salts Drug discovery building block

Optimal Application Scenarios Based on Quantitative Differentiation


High-Potency Non-Ergot 5-HT2 Antagonist for Tissue Bath Pharmacology

In isolated tissue bath experiments (e.g., rat uterus or vascular smooth muscle), the racemic cinnamanilide provides an IC50 of 0.00185 µg/mL, outperforming LSD (0.012 µg/mL) and methysergide (0.0025 µg/mL) in the same assay [1]. Researchers who need a synthetically accessible, non‑ergot control compound with verified in‑vitro antiserotonin activity can use RS-MPEC as a potent comparator, provided they account for the 50 % inactive R‑isomer content when normalizing to active species.

Chiral Resolution and Enantioselective Pharmacology Studies

Because the 5-HT2 antagonism of RS-MPEC resides exclusively in the S‑enantiomer (S-MPEC/iferanserin) while the R‑enantiomer is inactive [1], the racemic mixture serves as an ideal starting point for chiral resolution studies, enantiomer‑specific pharmacodynamic profiling, and investigations of stereochemistry‑driven off‑target effects. Procuring the racemate allows laboratories to isolate both enantiomers and benchmark their differential biological properties in parallel.

Synthesis of Cinnamylpyridinium Arenesulfonate Libraries

The (2E)-cinnamanilide scaffold is the essential precursor for generating cinnamylpyridinium arenesulfonate salts, a class of compounds with emerging therapeutic potential . Medicinal chemistry groups and contract research organizations engaged in this patent‑protected chemical space must source the racemic (2E)-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide directly; any attempt to substitute with the enantiopure S‑form or structurally truncated analogs will fail to produce the target quaternary pyridinium products.

Application
Selection Property
Validation Focus
Tissue bath 5-HT2 pharmacology
Reported IC50 ranking vs LSD and methysergide
Active-species normalization (racemic composition)
Chiral resolution and enantiomer profiling
Enantiomer-specific 5-HT2 antagonism
Differential bioactivity verification
Cinnamylpyridinium salt library synthesis
(2E)-cinnamanilide scaffold integrity
Quaternary salt formation yield and product identity
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